Cas no 1208711-30-1 (5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate)

5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate
- [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
- AKOS024653196
- (5-(thiophen-2-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate
- (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate
- 1208711-30-1
- F2496-2940
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- インチ: 1S/C18H12N2O4S/c21-18(17-19-10-15(23-17)12-5-2-1-3-6-12)22-11-13-9-14(24-20-13)16-7-4-8-25-16/h1-10H,11H2
- InChIKey: LXKKFVMLFDLCNF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(COC(C2=NC=C(C3C=CC=CC=3)O2)=O)=NO1
計算された属性
- 精确分子量: 352.05177804g/mol
- 同位素质量: 352.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 107Ų
5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-2940-50mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-2mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-10mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-25mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-1mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-4mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-20mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-75mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-100mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2496-2940-3mg |
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |
1208711-30-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylateに関する追加情報
Recent Advances in the Study of 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate (CAS: 1208711-30-1)
The compound 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate (CAS: 1208711-30-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 1208711-30-1, with researchers developing novel methodologies for its efficient preparation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, one-pot synthesis route that significantly reduces production costs and improves scalability. The compound's core structure, featuring both thiophene and oxazole moieties, has been identified as a key pharmacophore in modulating various biological targets, including kinases and G-protein-coupled receptors (GPCRs).
In terms of biological activity, preliminary screening data from multiple research groups indicate that 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate exhibits promising inhibitory effects against several cancer cell lines, particularly in breast and lung cancer models. Mechanistic studies suggest that the compound may function through dual inhibition of PI3K and mTOR pathways, making it a potential candidate for combination therapies. Additionally, its moderate blood-brain barrier permeability, as reported in a recent Neuropharmacology study, opens possibilities for CNS-targeted applications.
Structural-activity relationship (SAR) studies have been particularly fruitful in optimizing this scaffold. Researchers at the University of Tokyo have developed a series of analogs by modifying the thiophene and phenyl substituents, leading to compounds with improved potency (IC50 values in the low nanomolar range) and selectivity profiles. These modifications have also addressed initial concerns about metabolic stability, with several derivatives now showing favorable pharmacokinetic properties in rodent models.
From a pharmaceutical development perspective, the crystalline form of 1208711-30-1 has been characterized using X-ray diffraction, revealing important information about its solid-state properties. This data, published in Crystal Growth & Design, provides crucial insights for formulation scientists working on dosage form development. Notably, the compound shows good solubility in common pharmaceutical solvents while maintaining adequate stability under accelerated storage conditions.
Looking forward, the most promising application of this chemical scaffold appears to be in the treatment of resistant cancers and inflammatory diseases. A recent patent application (WO2023056789) claims novel derivatives of 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl 5-phenyl-1,3-oxazole-2-carboxylate as first-in-class inhibitors of a newly identified oncology target, with phase I clinical trials expected to begin in 2024. The compound's modular synthesis also makes it an attractive starting point for the development of targeted protein degraders (PROTACs), as evidenced by ongoing research at several biotechnology companies.
In conclusion, 1208711-30-1 represents a versatile chemical scaffold with significant potential in medicinal chemistry. The recent flurry of research activity surrounding this compound underscores its value as both a pharmacological tool and a drug discovery starting point. Future studies will likely focus on further optimizing its drug-like properties and exploring additional therapeutic indications, particularly in areas of unmet medical need.
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